O-Acetyl Tramadol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tramadol is an FDA-approved medication for pain relief. It’s used for moderate to severe pain and is considered a class IV drug by the FDA . Tramadol belongs to the group of medicines called opioid analgesics (narcotics). It acts in the central nervous system (CNS) to relieve pain .

Synthesis Analysis

The synthesis of tramadol begins with the preparation of 2- (N-bencil, N-metil)aminometil ciclohexanona and 2-dimetilaminometil ciclohexanona through the Mannich reaction of ciclohexanona, paraformaldehyde, and the corresponding amine hydrochloride .Molecular Structure Analysis

Tramadol is metabolized to its active metabolite M1 mainly by the cytochrome P450 (CYP) 2D6 enzyme . The structure of the compound has been optimized with the B3LYP method using 6-31G (**) and cc-pVDZ basis sets .Chemical Reactions Analysis

An oxygen transfer mechanism can explain the formation of N-oxide-TRA, while a one-electron transfer may result in the formation of N-centered radical cation intermediates .Physical And Chemical Properties Analysis

Tramadol hydrochloride, USP is a white, bitter, crystalline, and odorless powder . The chemical name for acetaminophen, USP is N-acetyl-p-aminophenol .Mechanism of Action

Safety and Hazards

Future Directions

Although tramadol is often used to manage chronic pain conditions, the beneficial and harmful effects of this intervention are unknown. The present review will systematically assess the current evidence on the benefits and harms of tramadol versus placebo or no intervention to inform clinical practice and future research .

properties

| { "Design of the Synthesis Pathway": "The synthesis of O-Acetyl Tramadol can be achieved through the acetylation of Tramadol. This can be performed using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is expected to occur at the hydroxyl group of Tramadol, resulting in the formation of O-Acetyl Tramadol.", "Starting Materials": [ "Tramadol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Add Tramadol to a round-bottom flask containing pyridine", "Add acetic anhydride slowly to the flask while stirring", "Heat the flask at 60-70°C for 1-2 hours", "Allow the reaction mixture to cool to room temperature", "Add water to the mixture to hydrolyze any remaining acetic anhydride", "Extract the product with a suitable organic solvent such as ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain O-Acetyl Tramadol as a white crystalline solid" ] } | |

CAS RN |

1413642-27-9 |

Molecular Formula |

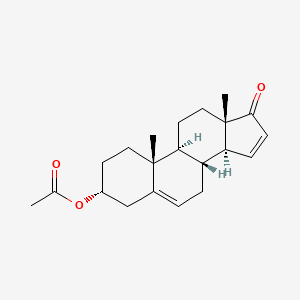

C18H27NO3 |

Molecular Weight |

305.418 |

IUPAC Name |

[(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |

InChI |

InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18+/m1/s1 |

InChI Key |

LQUPISJKOHCHAY-AEFFLSMTSA-N |

SMILES |

CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |

synonyms |

(1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)